1,3-DIOXOLANE-2,2-DIACETIc acid
Description
1,3-Dioxolane-2,2-diacetic acid (CAS No. 5694-91-7) is a bicyclic compound featuring a 1,3-dioxolane ring fused with two acetic acid substituents at the 2-position. This structure confers unique chemical properties, including acidity from the carboxylic groups and steric constraints from the dioxolane ring.
Properties
CAS No. |
5694-91-7 |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-[2-(carboxymethyl)-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C7H10O6/c8-5(9)3-7(4-6(10)11)12-1-2-13-7/h1-4H2,(H,8,9)(H,10,11) |
InChI Key |
KGZVIHDLFUQDFU-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1COC(O1)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Hexahydrohydrindene-2,2-diacetic Acids
- Its anhydride form melts at 107°C, and it forms stable salts (e.g., ammonium salt) .
- cis-Hexahydrohydrindene-2,2-diacetic acid has a lower melting point (188°C) and an anhydride melting at 88°C. The cis isomer forms two stereoisomeric anilic acids (m.p. 184°C and 180°C), highlighting its structural sensitivity compared to the trans form .
Key Difference : The trans isomer’s higher thermal stability and distinct derivative profiles suggest stronger intermolecular interactions, likely due to spatial arrangement.
Ester Derivatives
- Diethyl 1,3-Dioxolane-2,2-diacetate (CAS No. 71022-90-7): This ester derivative lacks the acidic protons, resulting in lower polarity and higher volatility. It is used as a synthetic intermediate in organic chemistry .
- Ethyl 2-methyl-1,3-dioxolane-2-acetate (CAS No. 6413-10-1): A ketal derivative with a fruity aroma (FEMA 4477), it is employed in fragrances and flavorings. Its molecular weight (174.20 g/mol) and stability under neutral conditions contrast with the acid’s reactivity .
Key Difference: Ester derivatives prioritize application in non-polar environments (e.g., fragrances), whereas the diacetic acid form is suited for chelation or polymerization.
Physical and Chemical Properties
Q & A
Q. What are the optimal synthetic pathways for 1,3-DIOXOLANE-2,2-DIACETIC ACID, and how can purity be validated?
- Methodological Answer : The synthesis typically involves cyclization of diols with acetic anhydride under acidic catalysis. For purity validation, combine chromatographic techniques (HPLC or GC-MS) with spectroscopic methods (NMR, IR). For structural confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) is recommended. Cross-reference with PubChem data (InChIKey: FWFUSMMVFVVERM-UHFFFAOYSA-N) to ensure consistency in reported spectral peaks .
Q. Which analytical techniques are most effective for distinguishing 1,3-DIOXOLANE-2,2-DIACETIC ACID from structurally similar dioxolane derivatives?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Differential scanning calorimetry (DSC) can identify melting point deviations. NMR spectroscopy (particularly and ) is critical for resolving substituent positions. For example, compare chemical shifts with databases like PubChem or ECHA to differentiate between 1,3-dioxolane analogs.
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design (pH 2–12, temperatures 25–60°C). Monitor degradation via UV-Vis spectroscopy and LC-MS. Quantify decomposition products and apply Arrhenius kinetics to predict shelf-life. Reference standardized protocols from environmental analysis frameworks (e.g., EPA guidelines for related dioxolanes) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported crystallographic data for 1,3-DIOXOLANE-2,2-DIACETIC ACID?
- Methodological Answer : Cross-validate data using SHELX refinement tools and compare with structural analogs (e.g., 2-Propyl-1,3-dioxolane ). If discrepancies persist, perform synchrotron X-ray diffraction to improve resolution. Analyze thermal displacement parameters to identify potential disorder or solvent effects. Publish raw data (e.g., CIF files) for peer verification .
Q. How can density functional theory (DFT) predict the reactivity of 1,3-DIOXOLANE-2,2-DIACETIC ACID in novel reaction pathways?
- Methodological Answer : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate with experimental kinetics (e.g., reaction rates with nucleophiles). Reference gas-phase ion energetics data from NIST to refine computational models.
Q. What experimental and computational approaches elucidate the compound’s role in supramolecular interactions (e.g., hydrogen bonding networks)?
- Methodological Answer : Use X-ray crystallography to map intermolecular contacts. Pair with Hirshfeld surface analysis to quantify interaction contributions. For dynamic behavior, apply molecular dynamics (MD) simulations with AMBER or CHARMM force fields. Compare results with structurally related spiro-dioxolanes to identify unique binding motifs.
Q. How do researchers address reproducibility challenges in synthesizing enantiomerically pure 1,3-DIOXOLANE-2,2-DIACETIC ACID?
- Methodological Answer : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers. Use circular dichroism (CD) spectroscopy to confirm optical activity. Optimize asymmetric catalysis conditions (e.g., chiral Brønsted acids) and document synthetic parameters (catalyst loading, solvent polarity) in line with IUPAC reporting standards .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of 1,3-DIOXOLANE-2,2-DIACETIC ACID?
- Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) to correlate substituent effects (Hammett σ values) with biological activity. Use cluster analysis to group compounds by reactivity. Validate models via leave-one-out cross-validation (LOOCV) and report /RMSE metrics. Reference SAR frameworks from pesticide studies .
Q. How can researchers mitigate bias when interpreting conflicting toxicity data for this compound?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Perform meta-analysis of in vitro/in vivo studies, weighting data by sample size and methodology rigor (e.g., OECD-compliant assays ). Use funnel plots to detect publication bias. Disclose funding sources and conflicts of interest per analytical chemistry ethics standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
